N-(4-methylidenecyclohexyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h10-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBNNOEXCDKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via Cyclobutanecarbonyl Chloride
The most widely documented method involves the reaction of 4-methylidenecyclohexanamine with cyclobutanecarbonyl chloride under anhydrous conditions. This approach, described in industrial protocols, proceeds via nucleophilic acyl substitution:
$$
\text{Cyclobutanecarbonyl chloride} + \text{4-Methylidenecyclohexanamine} \xrightarrow{\text{Base}} \text{N-(4-Methylidenecyclohexyl)cyclobutanecarboxamide} + \text{HCl}
$$
Procedure :
- Reagent Preparation : Cyclobutanecarbonyl chloride is synthesized via thionyl chloride ($$ \text{SOCl}_2 $$) treatment of cyclobutanecarboxylic acid.
- Reaction Setup : Equimolar amounts of 4-methylidenecyclohexanamine and cyclobutanecarbonyl chloride are combined in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C.
- Base Addition : Triethylamine ($$ \text{Et}_3\text{N} $$) is introduced to scavenge HCl, maintaining a pH > 8 to prevent protonation of the amine.
- Workup : The mixture is stirred for 12–24 hours at room temperature, followed by filtration to remove triethylamine hydrochloride.
- Purification : The crude product is isolated via solvent evaporation and purified by recrystallization (ethanol/water) or silica gel chromatography.
Key Data :
Alternative Coupling Approaches
For laboratories avoiding acyl chlorides, carbodiimide-mediated coupling offers a viable alternative. Here, cyclobutanecarboxylic acid reacts with 4-methylidenecyclohexanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Cyclobutanecarboxylic acid} + \text{4-Methylidenecyclohexanamine} \xrightarrow{\text{EDC/HOBt}} \text{Product} + \text{Byproducts}
$$
Advantages :
Challenges :
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors (CFRs) are employed to enhance heat/mass transfer and minimize side reactions:
Process Parameters :
- Residence Time : 10–15 minutes.
- Temperature : 25–30°C.
- Pressure : 1–2 bar.
Benefits :
Automated Purification Systems
Post-reaction purification integrates automated flash chromatography systems with UV-guided fraction collection. Silica gel columns (particle size 40–63 µm) and gradient elution (hexane/ethyl acetate) achieve >99% purity.
Reaction Optimization and Parameter Analysis
Solvent Screening
Solvent polarity significantly impacts reaction kinetics and product stability:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 95 |
| DCM | 8.9 | 68 | 93 |
| Acetonitrile | 37.5 | 61 | 90 |
Polar aprotic solvents (e.g., THF) favor amidation by stabilizing intermediates.
Temperature Effects
Elevated temperatures (>40°C) accelerate reaction rates but promote decomposition of the methylidene group. Optimal range: 20–25°C.
Purification and Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 5.28 (s, 1H, CH$$ _2 $$=C), 3.45 (m, 1H, NH), 2.80–2.60 (m, 4H, cyclobutane), 2.20–1.40 (m, 10H, cyclohexyl).
- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Side Reactions
- Imine Formation : The methylidene group may react with residual amines, forming undesired imines. Mitigation: Strict anhydrous conditions and inert atmosphere (N$$ _2 $$).
- Cyclobutane Ring Opening : High temperatures or acidic conditions destabilize the cyclobutane ring. Mitigation: Maintain neutral pH and temperatures <30°C.
Scalability Issues
- Exothermic Reactions : Large-scale batches risk thermal runaway. Mitigation: CFRs with integrated cooling jackets.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
N-(4-methylidenecyclohexyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclobutanecarboxamide Derivatives with Fluorinated Aromatic Groups
PF-03654746 and PF-03654764 are fluorinated cyclobutanecarboxamide derivatives developed by Pfizer. Both compounds share the cyclobutanecarboxamide core but differ in substituents:
- PF-03654746 : Contains a pyrrolidinylmethyl-phenyl group.
- PF-03654764 : Features a 2-methylpropyl chain.
| Property | PF-03654746 | PF-03654764 |
|---|---|---|
| Activity | H3 receptor antagonist | H3 receptor antagonist |
| Application | Neurodegenerative research | Neurodegenerative research |
| Key Reference | J Med Chem 2011 | J Med Chem 2011 |
These compounds demonstrate the importance of fluorinated aromatic groups in enhancing blood-brain barrier penetration and receptor affinity. In contrast, N-(4-methylidenecyclohexyl)cyclobutanecarboxamide lacks fluorination, which may reduce its CNS activity but improve metabolic stability .
Acylhydrazine-Carbothioamide Derivatives
A 2021 study synthesized N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (Compound 2.10) and related analogs. Key comparisons include:
| Compound | Yield (%) | Melting Point (°C) | Core Structure |
|---|---|---|---|
| 2.10 | 53 | 201–202 | Cyclobutanecarboxamide |
| 2.14 | 66 | 193–195 | Cyclopentanecarboxamide |
| Target Compound | N/A | N/A | Cyclobutanecarboxamide |
The cyclopentane analogs (e.g., 2.14) showed higher yields (66%) than cyclobutane derivatives (53–59%), suggesting steric or electronic factors influence synthetic efficiency .
Cyclohexanecarboxamide Derivatives in Patent Literature
A European patent (EP 3 643 703 A1) describes N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide. Key distinctions:
- Synthesis : Requires multi-step purification (e.g., silica gel chromatography) and harsh conditions (e.g., LiOH hydrolysis) .
- Structure : Incorporates an indazole ring and methoxyphenyl group, unlike the methylidenecyclohexyl moiety in the target compound.
This highlights that the target compound’s synthesis may avoid complex purification steps due to its simpler substituents.
Physicochemical and Pharmacokinetic Insights
Calculated Properties of N-(Pyrrolidin-3-yl)cyclobutanecarboxamide
A related compound, N-(pyrrolidin-3-yl)cyclobutanecarboxamide , provides insight into cyclobutanecarboxamide behavior:
| Property | Value |
|---|---|
| Molecular Weight | 168.23 g/mol |
| logP | 1.2 (estimated) |
| pKa | 9.5 (basic nitrogen) |
Biological Activity
N-(4-Methylidenecyclohexyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is , and it features a cyclobutane moiety linked to a cyclohexyl group with a methylene bridge.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress, which is linked to various diseases .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | > 20 µM | |
| Cholinesterase Inhibition | BuChE | < 1 µM | |
| Antioxidant Activity | Cell Lines | Not specified |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Cholinesterase Inhibition Study :
- Neuroprotective Effects :
- Antioxidant Activity Assessment :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(4-methylidenecyclohexyl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via multi-step reactions, typically involving coupling of cyclobutanecarboxylic acid derivatives with substituted cyclohexylamine precursors. Key steps include amide bond formation under reflux conditions (e.g., using coupling agents like EDC/HOBt) and purification via column chromatography. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically impact yield, with optimized protocols achieving ~50–70% purity post-crystallization .
Q. Which analytical techniques are essential for structural validation of this compound?
- 1H/13C NMR confirms proton environments and cyclobutane/cyclohexyl conformations, while LC-MS verifies molecular weight and purity (>95%). X-ray crystallography resolves stereochemistry, particularly the methylidene group’s spatial arrangement, which influences biological activity. FT-IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. How does the methylidene group on the cyclohexyl ring affect the compound’s physicochemical properties?
- The methylidene substituent introduces steric strain and electronic effects, increasing hydrophobicity (logP ~2.8) and reducing aqueous solubility. Computational modeling (e.g., Gaussian software) predicts dipole moments and partial charges, aiding in solubility enhancement strategies like co-solvent systems .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound?
- Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or impurities. Validate findings via:
- Dose-response replication across independent labs.
- HPLC purity reassessment to rule out degradation products.
- Molecular dynamics simulations (e.g., GROMACS) to confirm target binding under varying physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic substitution : Replace the methylidene group with bulkier (e.g., ethylidene) or electron-withdrawing groups (e.g., cyano) to modulate steric/electronic profiles.
- Fragment-based screening : Test truncated analogs (e.g., cyclobutane-amide core alone) to identify pharmacophoric elements.
- In silico docking (AutoDock Vina) prioritizes derivatives with improved binding affinity to targets like kinases or GPCRs. Use a scoring function threshold of ≤−7.0 kcal/mol for lead selection .
Q. What experimental strategies mitigate challenges in studying the compound’s metabolic stability?
- In vitro microsomal assays (human liver microsomes + NADPH) identify metabolic hotspots (e.g., cyclohexyl oxidation).
- Isotope labeling (e.g., ²H at the methylidene position) tracks degradation pathways via LC-MS/MS.
- Prodrug derivatization : Introduce ester moieties to enhance stability during in vivo absorption .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting results in solubility studies?
- Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) and cross-validate with CheqSol (equilibrium solubility measurement). Confounding factors like polymorphic forms (assessed via DSC) must be ruled out .
Q. What statistical approaches are robust for analyzing dose-dependent toxicity data?
- Probit analysis calculates LD50 values with 95% confidence intervals.
- ANOVA with Tukey post-hoc testing identifies significant differences between treatment groups.
- Hill slope modeling distinguishes cooperative vs. non-cooperative binding in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
